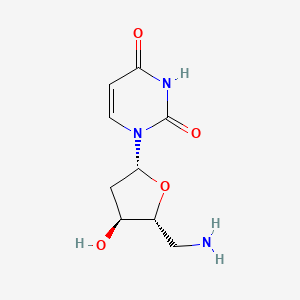

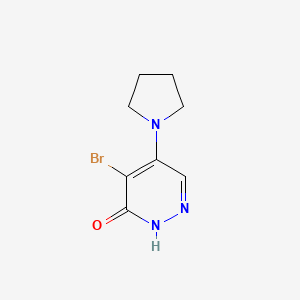

5-(1,3-苯并噁唑-2-基)-2-氯苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

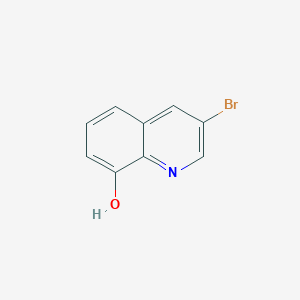

Benzoxazole is a heterocyclic compound with a bicyclic structure, which consists of a benzene ring fused to an oxazole ring . It’s an important motif in medicinal chemistry due to its wide range of pharmacological activities .

Synthesis Analysis

Benzoxazoles can be synthesized through various methods. One common method involves the condensation of 2-aminophenols with carboxylic acids, aldehydes, or ketones . The reaction conditions and catalysts can vary, and may include nanocatalysts, metal catalysts, and ionic liquid catalysts .Molecular Structure Analysis

The molecular structure of benzoxazole consists of a planar bicyclic system. The benzene ring is aromatic, and the oxazole ring includes a nitrogen and an oxygen atom .Chemical Reactions Analysis

Benzoxazoles can undergo various chemical reactions, including condensation with aldehydes to produce 2-aryl benzoxazole derivatives . The reaction conditions can vary, and the catalyst can be reused for multiple runs .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary depending on their specific structure. For example, they generally have good thermal and photostability .科学研究应用

Photochromic Materials

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline: has been utilized in the synthesis of new photochromic materials. These materials exhibit luminescent properties in their spirocyclic form and are promising for applications in smart windows, optical data storage, and light-responsive coatings . The reverse thermal reaction barrier of these compounds decreases with the increase in electron-withdrawing properties of substituents, which is a valuable characteristic for designing responsive materials.

Antimicrobial Agents

Benzoxazole derivatives, including 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline , have shown significant potential as antimicrobial agents. They have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. These compounds have been found to have MIC values comparable to traditional antibiotics like ofloxacin and fluconazole, indicating their potential as new antimicrobial drugs .

Anticancer Activity

The benzoxazole core of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline is of great interest in cancer research due to its wide spectrum of pharmacological activities. Some benzoxazole derivatives have been evaluated for their in vitro anticancer activity against human colorectal carcinoma (HCT116) cancer cell lines, showing promising results that could lead to the development of new chemotherapeutic agents .

Chemosensors

Compounds derived from 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline have been researched for their application as chemosensors, particularly for the detection of heavy metal cations. The ability to sense and report the presence of heavy metals is crucial for environmental monitoring and public health safety .

作用机制

安全和危害

未来方向

Benzoxazole derivatives have been the subject of extensive research due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on developing new synthetic methods, exploring new biological activities, and designing benzoxazole-based drugs with improved efficacy and safety profiles .

属性

IUPAC Name |

5-(1,3-benzoxazol-2-yl)-2-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKDQHJUUGMNCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Dimethylamino)methylene]-1,3-cyclohexanedione](/img/structure/B1269523.png)

![2-[(Dimethylamino)methyl]cyclopentan-1-one hydrochloride](/img/structure/B1269526.png)

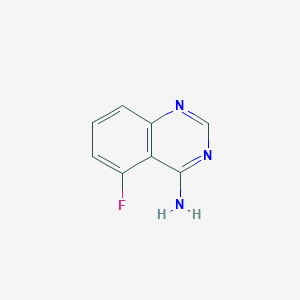

![4-amino-1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1269543.png)